3-Nitroimidazo[1,2-a]pyridine-2-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-nitroimidazo[1,2-a]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N4O2/c9-5-6-8(12(13)14)11-4-2-1-3-7(11)10-6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWFKVQGQKMCLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70497862 | |
| Record name | 3-Nitroimidazo[1,2-a]pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62195-05-5 | |
| Record name | 3-Nitroimidazo[1,2-a]pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Nitroimidazo 1,2 a Pyridine 2 Carbonitrile and Its Analogues
Classical Synthetic Approaches to Imidazo[1,2-a]pyridines
The construction of the imidazo[1,2-a]pyridine (B132010) ring system has been a subject of extensive research for over a century. These foundational methods typically rely on the formation of the imidazole (B134444) ring onto a pre-existing pyridine (B92270) structure.
The most prevalent and classical strategy for synthesizing imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with various bifunctional reagents. nih.govacs.org This approach is versatile, allowing for the introduction of diverse substituents on the imidazole ring.
A cornerstone of this methodology is the reaction with α-halogenocarbonyl compounds, such as α-haloketones. bio-conferences.org This reaction, first reported by Tschitschibabin, involves the initial N-alkylation of the pyridine ring nitrogen of 2-aminopyridine (B139424), followed by an intramolecular cyclization to form the fused imidazole ring. acs.orgbio-conferences.org Various modifications have been developed to improve yields and reaction conditions, including the use of microwave irradiation and catalyst-free systems. bio-conferences.org
Beyond α-haloketones, other carbonyl compounds are also employed. For instance, the condensation of 2-aminopyridine with aldehydes and isonitriles in a three-component Groebke–Blackburn–Bienaymé reaction is a widely used protocol for accessing 2,3-disubstituted derivatives. nih.govmdpi.com
Table 1: Examples of Condensation Reactions for Imidazo[1,2-a]pyridine Synthesis
| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Aminopyridine | α-Haloketone | Heat, often in a sealed tube or under reflux | 2-Substituted imidazo[1,2-a]pyridine | bio-conferences.org |
| 2-Aminopyridine | Aldehyde, Isonitrile | Scandium triflate catalyst | 3-Aminoimidazo[1,2-a]pyridine | bio-conferences.org |
| 2-Aminopyridine | Aldehyde, Terminal alkyne | Copper catalyst | 2,3-Disubstituted imidazo[1,2-a]pyridine | bio-conferences.org |
Cyclization is the pivotal step in forming the bicyclic imidazo[1,2-a]pyridine system. In the classical condensation reactions mentioned above, an intramolecular cyclization follows the initial intermolecular reaction. For example, after the 2-aminopyridine's ring nitrogen attacks the α-haloketone, the resulting intermediate undergoes an intramolecular condensation between the exocyclic amino group and the carbonyl carbon, leading to the final product after dehydration. acs.org
Modern variations often employ oxidative cyclization, which creates the heterocyclic system through the formation of new carbon-nitrogen bonds under oxidative conditions. researchgate.net An environmentally friendly approach involves the iodine-catalyzed intermolecular oxidative cyclization of 2-aminopyridines and nitroalkenes, using aqueous hydrogen peroxide as the terminal oxidant. nih.govacs.org Another innovative method is the copper-catalyzed aerobic dehydrogenative cyclization, which converts pyridines directly into imidazo[1,2-a]pyridines using ketone oxime esters. acs.org These methods represent a shift towards more sustainable and efficient synthetic strategies. researchgate.net
Targeted Synthesis of the 3-Nitroimidazo[1,2-a]pyridine-2-carbonitrile Core
Achieving the specific substitution pattern of this compound requires more specialized synthetic routes. These can involve either the late-stage functionalization of a pre-formed imidazo[1,2-a]pyridine ring or the direct construction of the ring with the desired substituents already in place.
Introducing a nitro group at the C3 position of the imidazo[1,2-a]pyridine ring requires high regioselectivity due to the presence of multiple reactive sites. Direct electrophilic nitration often leads to a mixture of products. Therefore, C-H functionalization strategies have been developed to achieve site-selectivity.
One effective method is the nitrosylation of the C3 position, which can then be oxidized to the nitro group. An efficient protocol for the C3-nitrosylation of imidazo[1,2-a]pyridines utilizes tert-butyl nitrite (B80452) (TBN) as the nitroso source under metal-free conditions. researchgate.net This reaction shows broad functional group tolerance and can provide near-quantitative yields of 3-nitrosoimidazo[1,2-a]pyridines. researchgate.net Additionally, photocatalyzed C-H nitrosylation offers a mild and safe alternative that is tolerant to air and water, showing excellent site selectivity for the C3 position. organic-chemistry.org
Direct synthesis involves building the heterocyclic core from precursors that already contain the nitro group or a precursor to it. This approach can offer better control over regiochemistry compared to the nitration of an existing ring system.
One-pot multicomponent reactions (MCRs) are highly efficient for building complex molecules like nitroimidazo[1,2-a]pyridines in a single step from simple starting materials. researchgate.netderpharmachemica.comekb.eg A notable example is the copper-catalyzed three-component synthesis of 3-nitro-2-arylimidazo[1,2-a]pyridines from 2-aminopyridines, aromatic aldehydes, and nitromethane. researchgate.net This procedure is advantageous as it uses air as a sustainable oxidant and tolerates a variety of functional groups, producing moderate to good yields. researchgate.net
Another direct approach is the reaction of 2-aminopyridines with nitrostyrenes, mediated by sodium dichloroiodide, which yields 3-nitro-2-arylimidazo[1,2-a]pyridines. organic-chemistry.org Iron-catalyzed domino reactions of 2-aminopyridines with nitroolefins have also been developed. bio-conferences.org These methods exemplify the direct construction of the 3-nitro-substituted imidazo[1,2-a]pyridine core. The introduction of the 2-carbonitrile group can be envisioned as a subsequent step or by using a starting material that incorporates this functionality. The displacement of the nitrile group in this compound by amino acids has been studied, indicating the compound's utility as a synthetic intermediate. researchgate.net
Table 2: One-Pot Synthesis of 3-Nitroimidazo[1,2-a]pyridine (B1296164) Derivatives
| Reactants | Catalyst/Mediator | Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Aminopyridine, Aromatic aldehyde, Nitromethane | CuBr | Air oxidant, 80°C | 3-Nitro-2-arylimidazo[1,2-a]pyridine | researchgate.net |
| 2-Aminopyridine, Nitrostyrene | Sodium dichloroiodide | N/A | 3-Nitro-2-arylimidazo[1,2-a]pyridine | organic-chemistry.org |
| 2-Aminopyridine, Nitroalkene | Iodine / H₂O₂ | Aqueous H₂O₂ | 3-Nitroimidazo[1,2-a]pyridine | nih.govacs.org |
Direct Synthesis Protocols for Nitroimidazo[1,2-a]pyridines
Oxidative Cyclization Approaches
Oxidative cyclization represents a key strategy for the formation of the imidazo[1,2-a]pyridine core. A notable environmentally friendly approach involves an iodine-catalyzed intermolecular oxidative cyclization. nih.govacs.org This method synthesizes 3-nitroimidazo[1,2-a]pyridines by reacting 2-aminopyridines with nitroalkenes. nih.govacs.org The reaction utilizes aqueous hydrogen peroxide as a clean and efficient terminal oxidant. nih.govacs.org This process is significant as it directly installs the nitro group at the C3 position of the heterocyclic system.
Another prominent oxidative cyclization method is the copper-catalyzed aerobic dehydrogenative cyclization. This reaction can proceed from starting materials like 2-aminopyridines and acetophenones or pyridines and ketone oxime esters, using air as the oxidant. organic-chemistry.orgorganic-chemistry.org While broadly applicable for imidazo[1,2-a]pyridines, specific adaptation is required for the synthesis of the 3-nitro-2-carbonitrile variant. Additionally, copper(II) triflate has been used to mediate the oxidative intramolecular C-H amination of 2-(2′-aminophenyl)imidazo[1,2-a]pyridines, leading to the formation of more complex, polycyclic analogues. rsc.orgresearchgate.net
Table 1: Oxidative Cyclization Methodologies for 3-Nitroimidazo[1,2-a]pyridine Analogues
| Catalytic System | Reactants | Oxidant | Key Features |
|---|---|---|---|
| Iodine nih.govacs.org | 2-Aminopyridines, Nitroalkenes | Aqueous Hydrogen Peroxide | Environmentally friendly, direct C3-nitration. |
| Copper(I) organic-chemistry.orgorganic-chemistry.org | 2-Aminopyridines, Acetophenones | Air | Aerobic, broad substrate scope. |
| Copper(II) Triflate rsc.orgresearchgate.net | 2-(2′-aminophenyl)imidazo[1,2-a]pyridines | (Diacetoxyiodo)benzene | Intramolecular C-H amination for polycyclic systems. |
Advanced and Sustainable Synthetic Techniques
Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient routes to complex molecules. These techniques aim to reduce waste, avoid harsh conditions, and eliminate the need for toxic and expensive metal catalysts.
Metal-Free Catalysis and Reaction Systems
The development of metal-free catalytic systems is a significant step towards greener chemistry. For the synthesis of 3-nitroimidazo[1,2-a]pyridines, an iodine-catalyzed protocol stands out. nih.govacs.org This reaction between 2-aminopyridines and nitroalkenes avoids transition metals and uses hydrogen peroxide as the terminal oxidant, generating water as the only byproduct. nih.govacs.org
Other metal-free systems have been developed for the functionalization of the imidazo[1,2-a]pyridine scaffold. For instance, a transition metal-free method for the C3–H nitrosation of imidazo[1,2-a]pyridines uses sodium nitrite (NaNO2) in the presence of potassium persulfate (K2S2O8) under an air atmosphere at room temperature. clockss.org Another approach employs tert-butyl nitrite (TBN) as the nitrosylating agent without the need for any additives or catalysts. clockss.orgresearchgate.net Furthermore, an ultrasound-assisted C-H functionalization reaction has been reported using a metal-free KI/tert-butyl hydroperoxide system in water, demonstrating a green and efficient method. organic-chemistry.org
Electro- and Mechanochemical Synthetic Strategies
Electro- and mechanochemical methods are emerging as powerful, energy-efficient, and sustainable alternatives to conventional synthesis. organic-chemistry.org A dual synthetic strategy employing both electrochemical and mechanochemical approaches has been developed for producing biologically relevant 3-nitro-imidazo[1,2-a]pyridines. organic-chemistry.orgacs.org These methods are praised for their mild reaction conditions and for proceeding effectively without the need for external heating or transition metal catalysts, resulting in good yields. organic-chemistry.org
Electrosynthesis, in general, is recognized as a green protocol for preparing imidazo[1,2-a]pyridine derivatives. nih.gov It avoids the use of hazardous chemical oxidants and reductants by employing an electric current to drive the chemical transformation. researchgate.net
Table 2: Comparison of Advanced Synthetic Techniques
| Technique | Key Advantages | Application to Imidazo[1,2-a]pyridines |
|---|---|---|
| Metal-Free Catalysis | Avoids toxic/expensive metals, reduces contamination. nih.govacs.org | Iodine-catalyzed synthesis of 3-nitro derivatives. nih.govacs.org |
| Electrosynthesis | Mild conditions, high efficiency, avoids chemical oxidants/reductants. organic-chemistry.orgnih.gov | Synthesis of 3-nitro-imidazo[1,2-a]pyridines. organic-chemistry.orgacs.org |
| Mechanochemistry | Solvent-free or reduced solvent use, energy-efficient. organic-chemistry.org | Synthesis of 3-nitro-imidazo[1,2-a]pyridines. organic-chemistry.orgacs.org |
Environmentally Benign Reaction Media (e.g., Aqueous, Solvent-Free Conditions)
The choice of reaction medium is critical for developing sustainable synthetic processes. Water is an ideal green solvent due to its abundance, non-toxicity, and safety. An ultrasound-assisted synthesis of imidazo[1,2-a]pyridines has been successfully performed in water, highlighting a method with mild conditions and broad functional-group compatibility. organic-chemistry.org The iodine-catalyzed synthesis of 3-nitroimidazo[1,2-a]pyridines also aligns with green principles by using aqueous hydrogen peroxide. nih.govacs.org
Other approaches focus on minimizing solvent use altogether. The Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR), a key method for synthesizing the imidazo[1,2-a]pyridine core, can be catalyzed by phosphotungstic acid (HPW) in ethanol (B145695) under microwave heating. nih.gov This method is noted for being environmentally benign, using a non-toxic and economical catalyst, and proceeding with high yields in short reaction times. nih.gov Microwave-assisted synthesis, in general, is recognized for enhancing reaction rates and often allowing for solvent-free conditions or the use of greener solvents. sphinxsai.com
Chemical Reactivity and Functionalization of 3 Nitroimidazo 1,2 a Pyridine 2 Carbonitrile
Nucleophilic Substitution Reactions
Nucleophilic substitution is a predominant mode of reactivity for 3-nitroimidazo[1,2-a]pyridine-2-carbonitrile. The molecule features two primary electrophilic centers susceptible to nucleophilic attack: the carbon atom of the nitrile group at the C2-position and the carbon atom bearing the nitro group at the C3-position. The course of the reaction is highly dependent on the nature of the attacking nucleophile. researchgate.net
The cyano group at the C2-position is a reactive site for substitution by specific nucleophiles, particularly those centered on nitrogen and oxygen. researchgate.net Studies have shown that reactions with nitrogen-based nucleophiles such as alkylamines and guanidine (B92328) result in the displacement of the nitrile group. researchgate.net Similarly, oxygen nucleophiles like alkoxides readily substitute the C2-cyano group. researchgate.net
A notable application of this reactivity is the reaction with amino acids. The displacement of the nitrile group by amino acids has been utilized to prepare various N-imidazo[1,2-a]pyridine-N-amino acid derivatives. researchgate.netresearchgate.net Furthermore, when using bidentate nucleophiles derived from amino acids, such as β-aminoalcohols, experimental conditions can be controlled to facilitate the formation of these compounds through the displacement of the nitrile moiety. researchgate.netresearchgate.net
In contrast to nitrogen and oxygen nucleophiles, sulfur-centered nucleophiles exhibit a different regioselectivity. When this compound is treated with sulfur nucleophiles, such as alkylthiols, substitution occurs at the C3-position, leading to the displacement of the nitro group. researchgate.net The nitro group's ability to act as a leaving group in aromatic nucleophilic substitution reactions is well-established and can sometimes surpass that of halogens like fluorine. researchgate.net This selective reactivity allows for the differential functionalization of the C2 and C3 positions based on the choice of nucleophile.
| Nucleophile Type | Example Nucleophile | Position of Attack | Group Displaced | Reference |
|---|---|---|---|---|
| Nitrogen-centered | Alkylamines, Guanidine, Amino Acids | C2 | Nitrile (-CN) | researchgate.netresearchgate.net |
| Oxygen-centered | Alkoxides | C2 | Nitrile (-CN) | researchgate.net |
| Sulfur-centered | Alkylthiols | C3 | Nitro (-NO2) | researchgate.net |
Reactions involving carbon-centered nucleophiles with 3-nitroimidazo[1,2-a]pyridine (B1296164) derivatives often proceed through radical mechanisms rather than direct nucleophilic aromatic substitution. For instance, studies on the related compound 2-chloromethyl-3-nitroimidazo[1,2-a]pyridine have shown that its reaction with nitronate anions (salts of nitroalkanes) occurs under conditions conducive to the SRN1 mechanism. researchgate.net These reactions typically involve photostimulation and an inert atmosphere, leading to C-alkylation followed by the elimination of nitrous acid to yield ethylenic derivatives. clockss.org This reactivity suggests that this compound would likely react with carbon anions such as nitronates and malonates via a similar radical pathway rather than a simple polar substitution.
As detailed in the preceding sections, heteroatom-centered nucleophiles display distinct reactivity patterns with this compound.
Amino Acids and Alkoxides (Oxygen/Nitrogen Nucleophiles): These nucleophiles preferentially attack the C2 position, displacing the nitrile group. researchgate.netresearchgate.net
Thiols (Sulfur Nucleophiles): These reagents selectively attack the C3 position, displacing the nitro group. researchgate.net
Sulfinates (Sulfur Nucleophiles): While direct reactions on the title compound are not extensively detailed, studies on analogous systems like 6,8-dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine show that sulfinate anions react under SRN1 conditions, substituting the chloromethyl group. clockss.org This indicates that sulfur-centered anions can effectively participate in radical substitution reactions with this heterocyclic system.
Electrophilic Aromatic Substitution on the Imidazo[1,2-a]pyridine (B132010) Ring System
Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org However, the imidazo[1,2-a]pyridine ring system in this compound is strongly deactivated towards electrophilic attack. This deactivation stems from two primary factors: the inherent nature of the pyridine (B92270) ring and the presence of powerful electron-withdrawing groups.
The pyridine ring itself is electron-deficient and generally resistant to electrophilic substitution, which, if forced, typically occurs at the 3-position under harsh conditions. wikipedia.orgquora.com The nitrogen atom in the pyridine ring can be protonated or coordinate with Lewis acids used as catalysts, further increasing the ring's deactivation. wikipedia.orgrsc.org
In the case of this compound, the presence of the nitro (-NO₂) group at C3 and the cyano (-CN) group at C2 profoundly deactivates the entire fused ring system. Both groups withdraw electron density through resonance and inductive effects, making the ring highly electron-poor and thus not a suitable nucleophile to attack an incoming electrophile. Consequently, electrophilic aromatic substitution reactions on this molecule are extremely difficult and generally not a viable method for its functionalization.
Radical Reactions and Mechanistic Investigations (e.g., SRN1 Mechanism)
Radical reactions, particularly those following the SRN1 (Substitution Radical-Nucleophilic Unimolecular) mechanism, provide an alternative pathway for the functionalization of highly deactivated aromatic and heterocyclic systems. researchgate.netdalalinstitute.com The SRN1 mechanism is a chain reaction involving radical and radical anion intermediates. researchgate.net
The key steps of the SRN1 mechanism are:
Initiation: An electron is transferred to the substrate, forming a radical anion.
Propagation:
The radical anion fragments, cleaving the bond to the leaving group and forming an aryl radical.
This radical couples with a nucleophile to generate a new radical anion.
The new radical anion transfers its excess electron to another molecule of the substrate, propagating the chain. researchgate.netdalalinstitute.com
While studies on this compound itself are limited, research on closely related derivatives provides significant insight. For example, 6,8-dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine has been shown to react with various carbon- and sulfur-centered nucleophiles under SRN1 conditions (photostimulation in an inert atmosphere). clockss.org Depending on the nucleophile, substitution was observed at the chloromethyl group and the bromine atom at the 8-position. clockss.org These findings demonstrate that the 3-nitroimidazo[1,2-a]pyridine core can effectively participate in SRN1 reactions, allowing for the formation of C-C and C-S bonds that are otherwise difficult to achieve. researchgate.netclockss.org This mechanistic pathway circumvents the limitations posed by the deactivated nature of the ring towards polar nucleophilic and electrophilic substitutions.
Derivatization and Further Functionalization Strategies of this compound
The strategic derivatization of the this compound scaffold is crucial for modulating its physicochemical properties and biological activity. The presence of three distinct functional groups—the imidazo[1,2-a]pyridine core, the nitro group, and the nitrile group—offers a versatile platform for a wide range of chemical modifications. These transformations allow for the systematic exploration of the chemical space around the core structure, enabling the fine-tuning of its characteristics for various applications.
Introduction of Diverse Substituents on the Core Scaffold
The imidazo[1,2-a]pyridine ring system is amenable to the introduction of a variety of substituents, primarily through nucleophilic substitution reactions where either the nitro or the nitrile group acts as a leaving group. The outcome of these reactions is highly dependent on the nature of the nucleophile employed.
In reactions with nitrogen and oxygen nucleophiles, such as alkylamines, guanidine, and alkoxides, the 2-cyano group is typically displaced. researchgate.net This allows for the introduction of a range of amine and ether functionalities at the C-2 position. Conversely, when sulfur nucleophiles like alkylthiols are used, the 3-nitro group is preferentially substituted. researchgate.net This distinct reactivity provides a method for the selective functionalization of either the C-2 or C-3 position based on the choice of the nucleophilic reagent.
A notable example of this differential reactivity is the reaction of this compound with amino acid derivatives. In these reactions, the nitrile group is displaced, leading to the formation of novel N-amino acid derivatives of the imidazo[1,2-a]pyridine core. researchgate.net Furthermore, with bidentate nucleophiles derived from amino acids, such as β-aminoalcohols, the displacement of the nitrile moiety can be controlled to yield specific products. researchgate.net
Another strategy for introducing substituents involves the radical-nucleophilic substitution (SRN1) mechanism. While direct SRN1 reactions on this compound are not extensively detailed, related systems demonstrate the feasibility of this approach. For instance, 6,8-dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine has been shown to react with various carbon and sulfur-centered nucleophiles under SRN1 conditions. researchgate.net These reactions can lead to substitution at the 2-chloromethyl group and the bromine at the 8-position, illustrating the potential for introducing diverse functionalities onto the core scaffold through radical pathways. researchgate.net
| Nucleophile Type | Position of Substitution | Leaving Group | Resulting Functional Group |
|---|---|---|---|
| Nitrogen (e.g., alkylamines, guanidine) | C-2 | Cyano (-CN) | Substituted Amine |
| Oxygen (e.g., alkoxides) | C-2 | Cyano (-CN) | Ether |
| Sulfur (e.g., alkylthiols) | C-3 | Nitro (-NO2) | Thioether |
| Amino Acid Derivatives | C-2 | Cyano (-CN) | N-Amino Acid Adduct |
Chemical Transformations of the Nitro Moiety
The nitro group at the C-3 position is a key functional handle that can be readily transformed into other functionalities, significantly altering the electronic properties and biological profile of the molecule. The most prominent transformation of the nitro group is its reduction to an amino group (-NH2).
This reduction is a critical step in the synthesis of various derivatives. For example, in related 3-nitroimidazo[1,2-a]pyridine systems, the nitro group can be reduced to yield 3-aminoimidazo[1,2-a]pyridine derivatives. researchgate.net These resulting amino compounds are versatile intermediates. For instance, they can be treated with nitrous acid to undergo diazotization and subsequent cyclization, furnishing fused triazine systems such as 1-oxo-2-substituted pyrido(1′,2′:1,2)imidazo[5,4-d]-1,2,3-triazines. researchgate.net
The reduction of the nitro group is a fundamental strategy for accessing new chemical space and for the development of compounds with different pharmacological profiles. The resulting amino group can participate in a wide array of subsequent reactions, including amide bond formation, sulfonylation, and alkylation, further expanding the diversity of accessible derivatives.
| Starting Functional Group | Reagent/Condition | Resulting Functional Group | Potential Subsequent Reactions |
|---|---|---|---|
| Nitro (-NO2) | Reduction (e.g., catalytic hydrogenation, metal/acid) | Amino (-NH2) | Diazotization, Amide formation, Sulfonylation, Alkylation |
Chemical Transformations of the Nitrile Moiety
The nitrile group at the C-2 position is a versatile functional group that can undergo a variety of chemical transformations. Its primary role in the reactivity of this compound is as a leaving group in nucleophilic substitution reactions, as discussed previously. researchgate.netresearchgate.net
Beyond its role as a nucleofuge, the nitrile group itself can be chemically modified. The cyano group is one of the most versatile functionalities in organic synthesis and can be converted into a range of other groups. researchgate.net Common transformations of nitriles include:
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid or an amide. This transformation would provide access to 2-carboxy or 2-carbamoyl-3-nitroimidazo[1,2-a]pyridine derivatives, which could be further functionalized.
Reduction: The nitrile group can be reduced to a primary amine using reagents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This would yield a 2-aminomethyl-3-nitroimidazo[1,2-a]pyridine derivative, introducing a flexible linker and a basic amino group.
Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile group to form ketones after hydrolysis of the intermediate imine. This allows for the introduction of various alkyl or aryl ketone functionalities at the C-2 position.
While specific examples of these transformations on this compound are not extensively reported in the provided context, the known reactivity of the nitrile functional group suggests these pathways are chemically feasible and represent viable strategies for the further derivatization of this scaffold.
| Starting Functional Group | Transformation | Reagents/Conditions | Resulting Functional Group |
|---|---|---|---|
| Nitrile (-CN) | Displacement | Nucleophiles (e.g., amines, alkoxides, amino acids) | Varies based on nucleophile |
| Nitrile (-CN) | Hydrolysis | Acid or Base | Carboxylic Acid (-COOH) or Amide (-CONH2) |
| Nitrile (-CN) | Reduction | e.g., LiAlH4, Catalytic Hydrogenation | Primary Amine (-CH2NH2) |
| Nitrile (-CN) | Addition of Organometallics | e.g., Grignard Reagents, followed by hydrolysis | Ketone (-C(O)R) |
Structure Activity Relationship Sar Studies of 3 Nitroimidazo 1,2 a Pyridine 2 Carbonitrile Derivatives
Positional and Substituent Effects on Biological Activity
The biological activity of 3-nitroimidazo[1,2-a]pyridine (B1296164) derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. Key positions that have been identified as critical for modulating activity include C2, C6, and C8. researchgate.net
At the C2 position , modifications have been explored to enhance physicochemical and pharmacokinetic properties. mdpi.com For instance, the introduction of a trifluoromethoxy group on a phenyl ring at this position resulted in a good biological profile. mdpi.com Conversely, a methoxy (B1213986) group at the same position led to cytotoxicity. mdpi.com Research on 3-aminoimidazo[1,2-a]pyridine derivatives, a related scaffold, has shown that a nitro group at the C2 position can confer potent inhibitory activity against certain cancer cell lines. nih.govnih.gov
The C6 position has also been identified as a privileged site for modification. nih.gov Studies on derivatives aimed at inhibiting Rab geranylgeranyl transferase (RGGT) showed that the nature of the substituent at C6 was directly responsible for the compound's activity. nih.gov For example, a trend of decreasing activity was observed with increasing size and polarizability of halogen substituents (I < Br < Cl). nih.gov
The C8 position is another key modulation point. The introduction of a 4-chlorophenylthioether moiety at this position led to a derivative with improved in vitro antileishmanial activity, although it suffered from poor aqueous solubility and metabolic stability. mdpi.com Replacing this group with a pyridin-4-yl substituent was shown to improve both microsomal stability and aqueous solubility. mdpi.com Further studies involving an 8-aryl-6-chloro-3-nitroimidazo[1,2-a]pyridine series demonstrated improved activity against both Leishmania spp and Trypanosoma b. nih.gov
Substitutions at the C5 and C7 positions have also been explored to better define the antiparasitic pharmacophore. researchgate.net These investigations have utilized various chemical reactions to introduce a range of substituents, although these have not consistently led to improved antileishmanial activity compared to earlier hit compounds. researchgate.net
| Position | Substituent | Effect on Biological Activity | Reference |
| C2 | Phenyl with trifluoromethoxy | Maintained good biological profile | mdpi.com |
| C2 | Phenyl with methoxy | Increased cytotoxicity | mdpi.com |
| C6 | Halogens (Cl, Br, I) | Activity decreases with increasing size (Cl > Br > I) for RGGT inhibition | nih.gov |
| C8 | 4-Chlorophenylthioether | Improved antileishmanial activity but poor solubility/stability | mdpi.com |
| C8 | Pyridin-4-yl | Improved microsomal stability and aqueous solubility | mdpi.com |
| C8 | Aryl group (with Cl at C6) | Improved activity against Leishmania and Trypanosoma | nih.gov |
**4.2. Exploration of Biological Targets and Pharmacological Modulation
Exploration of Biological Targets and Pharmacological Modulation
In Vitro Studies on Anti-Parasitic Activities (e.g., against Leishmania ssp, Trypanosoma ssp)
Derivatives of the 3-nitroimidazo[1,2-a]pyridine scaffold have demonstrated significant potential as anti-parasitic agents, particularly against kinetoplastid parasites like Leishmania and Trypanosoma. These compounds often act as prodrugs, requiring bioactivation to exert their therapeutic effects. mdpi.comnih.gov
A notable derivative, bearing a phenylthio moiety at the C8 position, emerged as a hit molecule with potent activity against multiple parasite species. nih.gov This compound displayed good antileishmanial activities against L. donovani, L. infantum, and L. major, as well as strong antitrypanosomal activities against T. brucei brucei and T. cruzi. nih.gov Its efficacy was comparable to or better than reference drugs such as miltefosine, fexinidazole (B1672616), and benznidazole. nih.gov
Structure-activity relationship studies have aimed to optimize this anti-parasitic activity. A pharmacomodulation study focusing on the C8 position led to a series of 8-aryl-6-chloro-3-nitroimidazo[1,2-a]pyridines with improved potency. nih.gov Subsequent research focused on positions C2 and C8 led to the discovery of a new hit, 6-chloro-3-nitro-8-(pyridin-4-yl)-2-[(3,3,3-trifluoropropylsulfonyl)methyl]imidazo[1,2-a]pyridine. mdpi.com This compound showed good activity against the intracellular amastigote stage of L. infantum (EC50 = 3.7 µM) and displayed low cytotoxicity. mdpi.com
The antitrypanosomal pharmacophore has been found to be less restrictive than the antileishmanial one, allowing for a broader range of chemical modifications. researchgate.net
| Compound | Target Organism | Activity (IC50/EC50) | Reference |
| 8-phenylthio derivative (Compound 5) | L. donovani, L. infantum, L. major | IC50 = 1–2.1 µM | nih.gov |
| 8-phenylthio derivative (Compound 5) | T. brucei brucei, T. cruzi | IC50 = 1.3–2.2 µM | nih.gov |
| 6-chloro-3-nitro-8-(pyridin-4-yl)-2-[(3,3,3-trifluoropropylsulfonyl)methyl]imidazo[1,2-a]pyridine | L. infantum (intracellular amastigotes) | EC50 = 3.7 µM | mdpi.com |
| Miltefosine (Reference) | L. infantum (intracellular amastigotes) | EC50 = 0.4 µM | mdpi.com |
| Fexinidazole (Reference) | L. infantum (intracellular amastigotes) | EC50 = 15.9 µM | mdpi.com |
Modulation of Enzyme Activities (e.g., Nitroreductases, Cyclooxygenase-2)
The mechanism of action for many anti-parasitic 3-nitroimidazo[1,2-a]pyridine derivatives involves their role as prodrugs that are activated by parasitic nitroreductases (NTRs). mdpi.comnih.gov These enzymes, found in parasites but not in mammalian cells, catalyze the reduction of the nitro group to generate reactive intermediates that are toxic to the parasite. nih.gov This selective bioactivation is a key strategy for targeting pathogens. nih.gov
Specifically, a potent 8-phenylthio derivative was shown to be selectively bioactivated by the L. donovani type 1 nitroreductase (NTR1). nih.gov Similarly, the bioactivation of another derivative against T. b. brucei was also found to be operated by a type 1 nitroreductase. researchgate.net This reliance on NTRs for activity is a shared characteristic with other nitroaromatic drugs like fexinidazole and benznidazole. mdpi.comnih.gov
Beyond anti-parasitic applications, the broader imidazo[1,2-a]pyridine (B132010) scaffold has been investigated for its ability to modulate other enzymes, such as Cyclooxygenase-2 (COX-2). rjpbr.com COX-2 is a key enzyme in the inflammatory pathway and a target for anti-inflammatory drugs. rjpbr.commdpi.com A study of various imidazo[1,2-a]pyridine derivatives (not containing the 3-nitro group) identified compounds with significant and specific inhibitory effects on COX-2. rjpbr.com For example, derivatives 5e, 5f, and 5j in that study demonstrated high potency with IC50 values of 0.05 µM. rjpbr.com The methylsulfonyl pharmacophore in these molecules was found to interact with key residues in the COX-2 active site. rjpbr.com
Screening for Exploratory In Vitro Biological Activities
The versatile imidazo[1,2-a]pyridine scaffold has been explored for a wide range of biological activities beyond its anti-parasitic and anti-inflammatory potential. researchgate.netnih.gov
Anticancer Activity: Several studies have reported the cytotoxic effects of imidazo[1,2-a]pyridine derivatives against various cancer cell lines. nih.govnih.gov One compound with a nitro group at the C-2 position and a p-chlorophenyl group at C-3 showed high inhibitory activity against the HT-29 colon cancer cell line (IC50 = 4.15 µM). nih.govnih.gov Another derivative demonstrated potency against the B16F10 melanoma cell line. nih.govnih.gov
Antifungal Activity: Derivatives of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone were synthesized and tested against a resistant strain of Candida albicans. scirp.org Four of the ten new compounds showed activity, with the most potent derivative exhibiting a minimum inhibitory concentration (MIC) of 41.98 µmol/L. scirp.org
Antibacterial and Antituberculosis Activity: A series of 2-thiobenzyl-3-nitro-imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for antibacterial activity. researchgate.net In other studies, 3-aryl-substituted imidazo[1,2-a]pyridines were evaluated against Mycobacterium tuberculosis, identifying a lead compound with a minimum inhibitory concentration of 2.3 μg/ml. researchgate.net
Other Enzyme Inhibition: A series of 6-substituted imidazo[1,2-a]pyridine analogs were designed as inhibitors of Rab geranylgeranyl transferase (RGGT), an enzyme involved in protein prenylation. nih.gov Several of these compounds displayed inhibitory properties toward Rab11A prenylation, with the lowest effective dose being 25 µM for the most active compound. nih.gov
Ligand Design Principles based on SAR Data
The collective SAR data provides several guiding principles for the rational design of new 3-nitroimidazo[1,2-a]pyridine-2-carbonitrile derivatives with enhanced biological activity and improved pharmacological profiles.
Targeted Substitution: Positions C2, C6, and C8 are confirmed as key points for chemical modification to influence potency and selectivity. The antitrypanosomal pharmacophore appears more tolerant to substitution than the antileishmanial one. researchgate.net
Bioactivation is Key: The 3-nitro group is essential for the anti-parasitic mechanism of action, serving as the substrate for parasitic nitroreductases. nih.gov Therefore, this group should be retained in the design of new anti-parasitic agents.
Scaffold Versatility: While the 3-nitro group is critical for anti-parasitic activity via NTR activation, derivatives lacking this group can be designed to target other enzymes. For instance, designing COX-2 inhibitors based on the imidazo[1,2-a]pyridine scaffold requires incorporating features like a methylsulfonyl pharmacophore to fit into the enzyme's secondary pocket. rjpbr.com
Controlling Cytotoxicity: Substituent choice can significantly impact cytotoxicity. For example, at the C2-phenyl position, a methoxy group increased cytotoxicity, whereas a trifluoromethoxy group did not, highlighting the subtle electronic effects that must be considered in ligand design. mdpi.com
Computational and Theoretical Investigations of 3 Nitroimidazo 1,2 a Pyridine 2 Carbonitrile
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. researchgate.netnih.gov These methods provide a detailed picture of the electron distribution, which governs the molecule's reactivity, stability, and spectroscopic characteristics.
For derivatives of the imidazo[1,2-a]pyridine (B132010) scaffold, DFT has been employed to investigate structural, electronic, and pharmacokinetic properties. researchgate.net Such studies often involve geometry optimization to find the most stable molecular conformation, followed by the calculation of various electronic descriptors. nih.gov Key analyses include:
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical hardness. researchgate.netnih.gov
Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic attacks.
Mulliken Atomic Charges: This analysis distributes the total molecular charge among its constituent atoms, providing insight into the local electronic environment and reactivity of different atomic sites. researchgate.netnih.gov
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed description of bonding and orbital interactions within the molecule, helping to rationalize its stability and structure. nih.gov
While studies focusing specifically on 3-Nitroimidazo[1,2-a]pyridine-2-carbonitrile are not prominently available, research on related structures like Alpidem (a 2-(imidazopyridin-3-yl)acetamide derivative) and various nitropyridines demonstrates the power of these techniques. researchgate.netnih.govresearchgate.net DFT calculations on nitropyridines, for instance, have been used to determine their heats of formation and assess their aromatic stability. researchgate.net For Alpidem, DFT methods have been used to comprehensively investigate its structural and electronic properties, providing data that can shed light on experimental studies. researchgate.netnih.gov
| Computational Method | Analyzed Properties | Insights Gained | Example Compound(s) from Literature |
|---|---|---|---|
| Density Functional Theory (DFT) | Geometry Optimization, Bond Lengths/Angles | Provides the most stable 3D structure and geometric parameters. researchgate.netnih.gov | Alpidem, Pyridine (B92270) Derivatives researchgate.netnih.gov |
| DFT (B3LYP) | HOMO-LUMO Energies, Energy Gap | Indicates chemical reactivity, kinetic stability, and electron-donating/accepting ability. nih.gov | Alpidem nih.gov |
| DFT | Mulliken Atomic Charges, MEP Maps | Identifies nucleophilic and electrophilic sites, predicting intermolecular interaction points. researchgate.netnih.gov | Alpidem researchgate.netnih.gov |
| DFT | Heats of Formation, Aromatic Stability (NICS) | Evaluates thermodynamic stability and aromatic character. researchgate.net | Nitropyridine Derivatives researchgate.net |
Molecular Docking Studies with Macromolecular Receptors
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a macromolecular target, such as a protein or enzyme. nih.gov This method is crucial in structure-based drug design for estimating the binding affinity and analyzing the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) that stabilize the ligand-receptor complex. researchgate.net
The imidazo[1,2-a]pyridine scaffold is a common feature in molecules designed for various therapeutic targets. Although docking studies specifically involving this compound are not widely reported, numerous studies on its analogs highlight the utility of this approach. These studies demonstrate the scaffold's ability to fit into diverse binding pockets and form key interactions.
For example, imidazo[1,2-a]pyridine-3-carboxamide (B1205228) (IPA) derivatives have been designed as anti-tubercular agents targeting the cytochrome b subunit (QcrB) of Mycobacterium tuberculosis. nih.govamazonaws.com Docking studies of these IPAs revealed better binding affinities than the standard drug isoniazid. nih.govamazonaws.com Similarly, docking simulations of novel imidazo[1,2-a]pyrimidine (B1208166) derivatives against microbial targets have been performed to investigate their inhibitory mechanisms. nih.gov In another study, imidazo[1,2-a]pyridine derivatives were evaluated for their binding affinity toward oxidoreductase, a key enzyme in breast cancer, with some compounds showing high binding energy and interactions with essential amino acids. researchgate.net Furthermore, the related compound Alpidem has been docked against enzymes associated with Alzheimer's disease, showing a strong binding affinity and suggesting its potential as an inhibitor candidate. researchgate.netnih.gov
| Imidazo[1,2-a]pyridine Derivative Class | Macromolecular Target | Key Findings from Docking Studies | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine-3-carboxamides (IPAs) | QcrB of Mycobacterium tuberculosis | Designed ligands showed better binding affinities (−6.8 kcal/mol) than the standard drug isoniazid. | nih.govamazonaws.com |
| Novel Imidazo[1,2-a]pyridine derivatives | Oxidoreductase (Breast Cancer Target) | Compound C exhibited the highest binding energy (−9.207 kcal/mol) and interacted with key residues. | researchgate.net |
| Alpidem | Enzymes for Alzheimer's (PDB: 2Z5X, 4BDT) | Strong binding affinities of −8.00 kcal/mol and −9.60 kcal/mol were calculated, respectively. | researchgate.netnih.gov |
| Imidazo[1,2-a]pyrimidine derivatives | Various Microbial Targets | Active compounds showed good binding modes, helping to explain their antimicrobial activity. | nih.gov |
Predictive Modeling of Pharmacologically Relevant Properties (e.g., ADME for in silico and in vitro assessment)
The success of a drug candidate depends not only on its efficacy but also on its pharmacokinetic profile, commonly assessed through Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Predicting ADME properties early in the drug discovery process using in silico models can significantly reduce attrition rates.
For the imidazo[1,2-a]pyridine class of compounds, several studies have utilized computational tools to predict ADME and toxicity (ADMET) profiles. These models use the molecule's structure to calculate physicochemical and pharmacokinetic parameters. For instance, in silico design and ADMET predictions were conducted for a series of new imidazo[1,2-a]pyridine-3-carboxamides (IPAs) as potential anti-tubercular agents. nih.govamazonaws.com The newly designed ligands were evaluated for compliance with Lipinski's Rule of Five, which predicts drug-likeness. amazonaws.com The results indicated zero violations, good bioavailability, and a high rate of gastrointestinal absorption. amazonaws.com Toxicity predictions, including carcinogenicity and cytotoxicity, also suggested that the designed compounds were non-toxic. amazonaws.com
Similarly, a comprehensive in silico evaluation of Alpidem included the calculation of its ADME profile. researchgate.netnih.gov These studies confirmed that Alpidem possesses pharmacologically favorable properties. nih.gov Such predictive models are invaluable for prioritizing which analogs should be synthesized and subjected to more resource-intensive in vitro and in vivo testing.
| Compound Class | Predicted Property | Finding/Result | Significance |
|---|---|---|---|
| Imidazo[1,2-a]pyridine-3-carboxamides | Lipinski's Rule of Five | Zero violations were predicted for the designed ligands. amazonaws.com | Indicates good drug-likeness and potential for oral bioavailability. |
| Imidazo[1,2-a]pyridine-3-carboxamides | Gastrointestinal (GI) Absorption | Predicted to have a high rate of absorption. amazonaws.com | Suggests suitability for oral administration. |
| Imidazo[1,2-a]pyridine-3-carboxamides | Toxicity (Carcinogenicity, Cytotoxicity) | All designed compounds were predicted to be non-toxic (inactive). amazonaws.com | Indicates a potentially favorable safety profile. |
| Alpidem | ADME Profile | Determined to have pharmacologically favorable properties. nih.gov | Supports its viability as a drug molecule. |
| Benzimidazole/Imidazopyridine Ligands | Solubility | Ligands belong to the class of moderately soluble compounds. mdpi.com | Affects formulation and administration routes. |
Elucidation of Reaction Mechanisms via Theoretical Methods
Theoretical chemistry provides powerful tools to explore the pathways of chemical reactions, calculate activation energies, and identify transient intermediates and transition states. While explicit theoretical studies elucidating reaction mechanisms for this compound are scarce, plausible mechanisms for reactions involving this scaffold have been proposed based on experimental outcomes.
One key reaction involving the target molecule is the displacement of the nitrile group at the C2 position by amino acids. researchgate.net This suggests a nucleophilic aromatic substitution pathway where the amino acid acts as the nucleophile. The electron-withdrawing nature of the nitro group at C3 and the cyano group at C2 would activate the heterocyclic system towards such an attack.
Another relevant reaction class is the radical nucleophilic substitution (SRN1) mechanism, which has been described for 2-chloromethyl-3-nitroimidazo[1,2-a]pyridine derivatives. researchgate.net This multi-step mechanism involves the formation of a radical anion intermediate, followed by the loss of a leaving group to form a radical, which then reacts with a nucleophile.
Furthermore, mechanisms for the functionalization of the C3 position of the parent imidazo[1,2-a]pyridine ring have been proposed. For instance, a catalyst-free, three-component reaction involving an imidazo[1,2-a]pyridine, glyoxylic acid, and boronic acid is suggested to proceed through a Petasis-like mechanism followed by decarboxylation. nih.gov Another proposed mechanism for C3-alkylation involves the formation of an iminium ion from an aldehyde and an amine, which is then attacked by the nucleophilic C3 position of the imidazo[1,2-a]pyridine core. nih.gov
Theoretical calculations could, in principle, be applied to these proposed mechanisms to validate the pathways, compare the energy barriers of competing routes, and provide a more detailed understanding of the electronic changes that occur throughout the reaction.
Future Directions and Research Perspectives for 3 Nitroimidazo 1,2 a Pyridine 2 Carbonitrile in Chemical Science
Development of Novel and Efficient Synthetic Methodologies
While the synthesis of the broader class of imidazo[1,2-a]pyridines is well-established, the development of novel, efficient, and sustainable methods for the specific synthesis of 3-nitroimidazo[1,2-a]pyridine-2-carbonitrile and its derivatives remains a key area of future research. Current synthetic strategies often involve multi-step processes that may lack efficiency and generate significant waste. iosrjournals.org Future efforts should focus on the following areas:
Green Synthesis Approaches: The exploration of environmentally benign synthetic routes is crucial. This includes the use of aqueous media, which has been shown to be effective for the synthesis of some imidazo[1,2-a]pyridine (B132010) derivatives, potentially reducing the reliance on hazardous organic solvents. iosrjournals.org Microwave-assisted synthesis is another green chemistry approach that can accelerate reaction times and improve yields. iosrjournals.org
Flow Chemistry and Automation: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. researchgate.net Developing a flow-based synthesis for this compound could enable more efficient and reproducible production. researchgate.net Automation of these processes can further enhance throughput and facilitate library synthesis for structure-activity relationship studies. researchgate.net
Photocatalytic Methods: Visible-light photocatalysis has emerged as a powerful tool for the C-H functionalization of imidazo[1,2-a]pyridines. nih.govresearchgate.net Future research could explore the direct and regioselective introduction of the nitro and cyano groups onto the imidazo[1,2-a]pyridine core using photocatalytic methods, potentially offering a more direct and atom-economical synthetic route.
Catalytic System Innovation: The development of novel and more efficient catalysts is paramount. This includes exploring a wider range of transition metal catalysts, as well as metal-free catalytic systems, to improve reaction efficiency, selectivity, and substrate scope. researchgate.net
Advanced Mechanistic Understanding and Reaction Pathway Engineering
A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is essential for optimizing existing methods and designing new ones. Future research in this area should include:
Computational and DFT Studies: Density Functional Theory (DFT) calculations can provide valuable insights into reaction pathways, transition states, and the electronic properties of intermediates. nih.govresearchgate.net Such studies can help in elucidating the mechanism of nitration and cyanation of the imidazo[1,2-a]pyridine scaffold and guide the rational design of more efficient synthetic protocols.
Mechanistic Investigations of Novel Reactions: As new synthetic methods are developed, detailed mechanistic studies will be necessary. This includes investigating the role of catalysts, the nature of reactive intermediates, and the factors controlling regioselectivity. For instance, the potential for SRN1 reactions in the functionalization of nitro-substituted imidazo[1,2-a]pyridines warrants further investigation.
Reaction Pathway Engineering: By gaining a comprehensive understanding of the reaction mechanisms, it may be possible to engineer reaction pathways to favor the formation of desired products and minimize the formation of byproducts. This could involve modifying reaction conditions, catalyst design, or substrate pre-functionalization to steer the reaction towards a specific outcome.
Comprehensive Structure-Activity Profiling and Target Identification
The imidazo[1,2-a]pyridine scaffold is a well-known "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. researchgate.netnih.govrsc.org However, a comprehensive structure-activity relationship (SAR) profile for this compound is currently lacking. Future research should focus on:
Systematic SAR Studies: The synthesis and biological evaluation of a diverse library of this compound derivatives with systematic variations in substituents on the pyridine (B92270) ring will be crucial to establish clear SAR. This will help in identifying the key structural features responsible for any observed biological activity.
Biological Target Identification: A key challenge is to identify the specific biological targets of this compound. Techniques such as affinity chromatography, proteomics, and genetic approaches can be employed to identify the proteins or enzymes with which the compound interacts. researchgate.netnih.gov For example, some imidazo[1,2-a]pyridine inhibitors have been found to target M. tuberculosis QcrB. researchgate.netnih.gov
Exploring a Broader Range of Biological Activities: While much of the research on imidazo[1,2-a]pyridines has focused on anticancer and antimicrobial activities, the unique electronic properties of this compound may lead to novel biological activities. Screening against a wider range of biological targets and disease models is therefore warranted.
| Compound Class | Observed Biological Activities | Key Structural Features | Potential Research Directions for this compound |
| Imidazo[1,2-a]pyridines | Anticancer, Antimicrobial, Antiviral, Anti-inflammatory | Fused heterocyclic core, diverse substitution patterns | Investigation of anticancer and antimicrobial potential, exploring unique activities due to the nitro and cyano groups. |
| Nitro-substituted Heterocycles | Antimicrobial, Anticancer | Electron-withdrawing nitro group | Elucidating the role of the nitro group in biological activity and potential for bioreductive activation. |
| Cyano-substituted Heterocycles | Enzyme inhibition, various pharmacological activities | Cyano group as a hydrogen bond acceptor and polar moiety | Exploring the impact of the nitrile group on target binding and pharmacokinetic properties. |
Applications in Chemical Biology and Material Science (excluding specific drug development or clinical applications)
Beyond its potential in medicinal chemistry, the distinct electronic and photophysical properties of this compound make it an attractive candidate for applications in chemical biology and material science.
Fluorescent Probes and Sensors: Imidazo[1,2-a]pyridine derivatives are known to exhibit fluorescence, and their emission properties can be tuned by substituent effects. rsc.orgrsc.orgnih.govresearchgate.net The presence of both a strong electron-withdrawing nitro group and a cyano group could lead to interesting photophysical properties, such as large Stokes shifts or sensitivity to the local environment. nih.gov Future research could focus on developing fluorescent probes based on this scaffold for the detection of biologically relevant analytes or for cellular imaging. rsc.orgnih.gov
Organic Electronics and Materials: Nitrogen-containing heterocycles are of great interest in material science for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic semiconductors. msesupplies.commsesupplies.com The electron-deficient nature of the this compound core suggests its potential as an electron-transporting material. Further investigation into its photophysical and electrochemical properties, as well as its stability and processability, could pave the way for its use in novel organic electronic devices.
Chemical Biology Tools: The reactivity of the nitrile group could be exploited for the development of chemical biology tools. For example, it could serve as a handle for bioconjugation or as a reactive group in activity-based probes for enzyme profiling.
Q & A
Q. What are the most efficient synthetic routes for 3-nitroimidazo[1,2-a]pyridine-2-carbonitrile?
The compound is synthesized via multicomponent reactions (MCRs) using heterocyclic ketene aminals, aromatic aldehydes, and malononitrile in acetonitrile under reflux. This method avoids tedious purification, as products precipitate directly in high purity (78–90% yields). Key steps include a one-pot reaction at 60°C with triethylamine as a catalyst, followed by characterization via IR, NMR (¹H/¹³C), and mass spectrometry . Alternative routes involve cyclization of 2-aminopyridine derivatives with nitroalkenes under solvent-free conditions .
Q. How is this compound characterized structurally?
Standard protocols include:
- IR spectroscopy : Identification of nitrile (CN) stretches at ~2200 cm⁻¹ and nitro (NO₂) bands at ~1650 cm⁻¹ .
- NMR : ¹H NMR reveals aromatic protons (δ 6.5–8.2 ppm) and substituent-specific signals (e.g., methoxy groups at δ 3.6 ppm). ¹³C NMR confirms nitrile carbons at ~115–120 ppm .
- Mass spectrometry : HRMS or TOF-MS validates molecular ion peaks (e.g., m/z 318–440 for derivatives) .
Q. What are the common reactivity patterns of this compound?
The nitro group at position 3 and nitrile at position 2 are key reactive sites. For example:
- Nucleophilic substitution : The nitro group can be reduced to amines for further functionalization .
- Cycloaddition reactions : The nitrile participates in [3+2] cycloadditions with azides to form tetrazole derivatives .
- Amino acid coupling : Reacts with glycine or alanine derivatives under basic conditions to form amide-linked hybrids, characterized by LC-MS and X-ray crystallography .
Advanced Research Questions
Q. How do structural modifications influence bioactivity in this scaffold?
- Antiparasitic activity : Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) at position 6 show enhanced activity against Leishmania donovani (IC₅₀ < 10 µM), while bulky substituents reduce solubility and efficacy .
- Antibacterial activity : Despite structural diversity, 2-thioalkyl derivatives (e.g., 5a-k) showed no activity against Staphylococcus aureus or Pseudomonas aeruginosa, likely due to poor membrane permeability or target mismatch .
- Anti-inflammatory effects : Cyclopropyl derivatives demonstrated reduced gastroduodenal toxicity compared to NSAIDs, with COX-2 selectivity ratios >20 .
Q. How can contradictory data in biological assays be resolved?
- Case study : In antibacterial testing (), negative results may arise from assay-specific factors (e.g., agar diffusion vs. liquid microdilution). Validate using orthogonal methods like time-kill curves or efflux pump inhibition .
- Toxicity discrepancies : Off-target effects in liver/kidney toxicity studies () were attributed to vehicle solvents (e.g., DMSO). Use alternative vehicles (e.g., PEG-400) and include sham controls .
Q. What computational methods support SAR studies?
- Docking simulations : Molecular docking with T. vaginalis thioredoxin reductase identified hydrogen bonding between the nitro group and Cys59, explaining antiparasitic activity .
- QSAR models : Hammett constants (σ) correlate substituent electronics with anti-leishmanial activity (R² = 0.89), guiding rational design .
Q. What are the protocols for toxicological profiling?
- In vivo studies : Administer compounds (50–200 mg/kg) to Wistar rats for 14 days. Monitor serum ALT/AST (liver) and BUN/creatinine (kidney). Histopathology of tissues is critical to distinguish compound effects from vehicle artifacts .
- In vitro cytotoxicity : Use MTT assays on HepG2 cells, with IC₅₀ values <50 µM deemed safe for further development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
